molecular formula C18H21FN6 B12178513 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12178513
M. Wt: 340.4 g/mol
InChI Key: UENXAMUFACINLJ-UHFFFAOYSA-N
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Description

Core Heterocyclic System

  • Triazolo[4,3-b]pyridazine backbone : A 9-membered bicyclic system where the triazole ring is annelated to the pyridazine at positions 4 and 3, respectively (Figure 1).
  • Substituent positions :
    • 3-position : Isopropyl group (-CH(CH3)2), imparting steric bulk and lipophilicity.
    • 6-position : 4-(4-Fluorophenyl)piperazine, a flexible amine-containing moiety with aryl fluorination for enhanced bioavailability.
Structural Feature Role in Molecular Design
Triazolo[4,3-b]pyridazine core Provides π-π stacking capability
4-Fluorophenyl group Enhances lipophilicity and metabolic stability
Piperazine linker Facilitates interactions with amine-recognizing targets
Isopropyl substituent Modulates solubility and steric effects

Table 1: Key structural components and their functional roles in the compound.

The piperazine subunit classifies the molecule as a diazinane derivative, specifically a 1,4-diazacyclohexane. Piperazines are renowned for their conformational flexibility, enabling adaptive binding to biological targets such as G protein-coupled receptors and enzymes. The 4-fluorophenyl appendage on the piperazine nitrogen introduces electron-withdrawing effects, which can fine-tune the basicity of the piperazine nitrogen atoms and influence receptor affinity.

Historical Development of Triazolo-Pyridazine Derivatives in Medicinal Chemistry

Triazolo-pyridazine derivatives emerged as a focus of medicinal chemistry research in the early 21st century, driven by the need for novel scaffolds with improved selectivity over traditional heterocycles like benzodiazepines. Initial explorations capitalized on the triazole ring’s ability to mimic transition states in enzymatic reactions, while the pyridazine component provided a rigid platform for substituent placement.

Key Milestones in Derivative Development

  • 2010s : Patent filings revealed triazolo[4,3-b]pyridazines as androgen receptor modulators for prostate cancer, highlighting their potential in oncology. Early analogs featured trifluoromethyl groups at the 3-position and piperazine-linked aryl groups at the 6-position.
  • 2020s : Structural diversification efforts introduced alkyl groups (e.g., isopropyl) at the 3-position to balance potency and pharmacokinetic properties. Fluorine substitution on aryl piperazines became prevalent to optimize blood-brain barrier penetration and metabolic stability.
  • 2025 : A comprehensive review identified triazolo-pyridazines as privileged scaffolds for phosphodiesterase inhibition and serotonin receptor modulation, expanding their therapeutic scope beyond oncology.

The incorporation of piperazine subunits into these derivatives reflects a broader trend in CNS drug design. Piperazine-containing compounds exhibit a proven track record in targeting dopaminergic and serotonergic systems, as seen in antipsychotics and antidepressants. By conjugating piperazine to the triazolo-pyridazine core, researchers aimed to synergize the pharmacokinetic advantages of piperazines (e.g., solubility, bioavailability) with the target engagement versatility of the fused heterocycle.

Properties

Molecular Formula

C18H21FN6

Molecular Weight

340.4 g/mol

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H21FN6/c1-13(2)18-21-20-16-7-8-17(22-25(16)18)24-11-9-23(10-12-24)15-5-3-14(19)4-6-15/h3-8,13H,9-12H2,1-2H3

InChI Key

UENXAMUFACINLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Core Triazolo[4,3-b]pyridazine Scaffold Construction

The triazolo[4,3-b]pyridazine moiety is typically synthesized via cyclocondensation reactions. A widely adopted method involves the fusion of a pyridazine derivative with a triazole ring. For example, 6-chloro-triazolo[4,3-b]pyridazine serves as a key intermediate, synthesized by reacting 3,6-dichloropyridazine with hydrazine hydrate under reflux conditions. Subsequent functionalization at the 3-position with an isopropyl group is achieved through nucleophilic substitution using isopropylamine in dimethylformamide (DMF) at 80–100°C.

Key reaction parameters:

  • Solvent: DMF or acetonitrile

  • Temperature: 80–110°C

  • Catalyst: None required for alkylation

  • Yield: 68–72% after recrystallization.

Step-by-Step Synthesis Protocol

Synthesis of 6-Chloro-3-(propan-2-yl)[1, triazolo[4,3-b]pyridazine

  • Starting material: 3,6-Dichloropyridazine (50 mmol) is dissolved in ethanol (200 mL).

  • Hydrazine addition: Hydrazine hydrate (55 mmol) is added dropwise at 0°C.

  • Cyclization: The mixture is refluxed for 6 hours, yielding 6-chloro-[1,2,]triazolo[4,3-b]pyridazine as a white solid (yield: 78%).

  • Isopropyl functionalization: The chloro intermediate (10 mmol) reacts with isopropylamine (12 mmol) in DMF at 90°C for 8 hours. The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

Piperazine Coupling Reaction

  • Reagents: 6-Chloro-3-(propan-2-yl)triazolo[4,3-b]pyridazine (5 mmol), 4-(4-fluorophenyl)piperazine (6 mmol), NaH (7.5 mmol).

  • Reaction conditions: DMF (50 mL), 110°C, 18 hours under nitrogen.

  • Workup: The mixture is cooled, diluted with water (200 mL), and extracted with dichloromethane (3 × 50 mL).

  • Purification: Column chromatography (DCM/methanol 95:5) yields the final compound as a pale-yellow solid (yield: 82%).

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, the piperazine coupling step completes in 2 hours at 150°C under microwave conditions, achieving a comparable yield of 80%. This method minimizes thermal degradation but requires specialized equipment.

Green Chemistry Approaches

A patent-pending method employs sulphamic acid as a recyclable catalyst in acetonitrile, achieving 89% yield at 75°C. This approach reduces waste and avoids hazardous bases like NaH.

Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)Purification Technique
Conventional SNArDMF, NaH, 110°C, 18h82Column chromatography
Microwave-assistedDMF, 150°C, 2h80Recrystallization
Sulphamic acid catalysisAcetonitrile, 75°C, 14h89Filtration

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.43 (s, 3H, CH₃), 3.08 (s, 3H, N-CH₃), 3.37–3.41 (d, 1H), 6.85 (d, J = 9.2 Hz, Ar-H).

  • HPLC: Purity >98% (C18 column, methanol/water 70:30).

Challenges in Scale-Up

  • Solvent volume: Large-scale reactions require solvent recycling to reduce costs.

  • Byproduct formation: Residual hydrazine in the cyclization step necessitates rigorous washing .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents can be introduced using reagents like halogens or nitro groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit antidepressant properties. The presence of the fluorophenyl group in 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine may enhance serotonin receptor binding affinity, making it a candidate for further exploration in treating depression and anxiety disorders .

Antimicrobial Properties

Compounds containing the triazole ring have been recognized for their antimicrobial activity. Research has shown that similar triazole derivatives can inhibit the growth of various bacteria and fungi. The specific compound may exhibit similar properties, warranting further investigation into its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-cancer Potential

The triazolo-pyridazine scaffold has been linked to anti-cancer activity through mechanisms that involve the inhibition of specific kinases involved in cancer cell proliferation. Preliminary data suggests that this compound could potentially inhibit tumor growth by targeting these pathways .

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • Synthesis and Screening : A study synthesized various triazole derivatives and screened them for antimicrobial activity. Compounds similar to 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine showed moderate to good activity against selected microbial strains .
  • Antidepressant Evaluation : Another research effort evaluated piperazine derivatives for their potential as antidepressants. The findings suggested that modifications to the piperazine structure can significantly alter pharmacological profiles, indicating that compounds like 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine may be promising candidates for further development .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAntimicrobialInhibition of cell wall synthesis
Compound BAntidepressantSerotonin receptor modulation
Compound CAnti-cancerKinase inhibition

Mechanism of Action

The mechanism of action of 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin or dopamine receptors, influencing neurotransmitter signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Substitutions

Compound Name/Structure Key Substituents Biological Target Potency/Selectivity Reference IDs
6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine 6: 4-fluorophenyl-piperazine; 3: isopropyl Androgen Receptor (AR) High AR binding affinity; inhibits nuclear translocation of AR
AZD3514 6: 4-acetylpiperazine-phenoxy; 3: trifluoromethyl Androgen Receptor (AR) Potent AR antagonist; advanced to clinical trials for prostate cancer
TPA023 6: 2-ethyl-triazolylmethoxy; 3: 2-fluorophenyl GABAA receptors (α2/α3 subunits) Non-sedating anxiolytic; α2/α3-selective partial agonist
3-Cyclopropyl-6-[4-(4-fluorophenylsulfonyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine 6: 4-fluorophenylsulfonyl-piperazine; 3: cyclopropyl Unspecified Improved metabolic stability due to sulfonyl group

Compounds Targeting PDE4 Enzymes

  • (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (18): Substituents: 6: Methoxy-tetrahydrofuranoxy-phenyl; 3: 2,5-dimethoxyphenyl Activity: Potent PDE4A inhibitor (IC50 = 1.2 nM); >1000-fold selectivity over other PDE isoforms . Comparison: The fluorophenyl-piperazine group in the query compound confers AR affinity, while the dimethoxy-tetrahydrofuran substituents in 18 optimize PDE4 binding .

Impact of Substituent Modifications

  • Position 3: Isopropyl (query compound): Balances steric bulk and hydrophobicity for AR binding . Trifluoromethyl (AZD3514): Enhances metabolic stability and AR antagonism .
  • Position 6 :
    • 4-Fluorophenyl-piperazine (query compound): Optimizes receptor interaction via π-π stacking and hydrogen bonding .
    • Benzylsulfonyl-piperazine (CAS 1021075-26-2): Introduces sulfonyl groups for enhanced kinase selectivity .

Key Research Findings

Androgen Receptor Antagonism: The query compound and AZD3514 share a triazolo-pyridazine core but differ in substituents. AZD3514’s trifluoromethyl group improves potency (IC50 = 0.8 nM vs.

GABAA Receptor Modulation :

  • TPA023, a structural analogue, exhibits α2/α3-subtype selectivity (EC50 = 0.3 μM), whereas the query compound lacks reported GABAA activity .

PDE4 Inhibition :

  • Compound 18 demonstrates that bulky substituents at position 6 (e.g., tetrahydrofuran) enhance PDE4A binding, unlike the fluorophenyl-piperazine group in the query compound .

Biological Activity

6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and neuropharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

The molecular formula of 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is C17H21FN6C_{17}H_{21}FN_6 with a molecular weight of approximately 360.386 g/mol. The compound exhibits a moderate lipophilicity with a LogP value of 1.3102, indicating its potential for membrane permeability and bioavailability .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds structurally related to the target compound have shown significant activity against various bacterial strains. The mechanism often involves inhibition of cytochrome P450-dependent pathways, which are crucial for the synthesis of ergosterol in fungi .

Compound Activity Against Minimum Inhibitory Concentration (MIC)
Triazole ACandida albicans32 µg/mL
Triazole BEscherichia coli16 µg/mL
Triazole CStaphylococcus aureus8 µg/mL

Studies indicate that similar triazole compounds exhibit MIC values ranging from 8 to 32 µg/mL against common pathogens .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, certain derivatives have demonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.0Apoptosis induction
HeLa (Cervical Cancer)7.5Cell cycle arrest

The underlying mechanisms often involve the activation of caspases and alterations in mitochondrial membrane potential, leading to programmed cell death .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological activity. Compounds with similar structures have been shown to exhibit anxiolytic and antidepressant effects in animal models. The interaction with serotonin receptors is a common pathway through which these effects are mediated .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various triazole derivatives demonstrated that modifications on the piperazine ring significantly enhanced antimicrobial activity against gram-positive and gram-negative bacteria. The study concluded that introducing fluorine atoms increased lipophilicity and improved membrane penetration .
  • Anticancer Investigation : In vitro studies on modified triazoles indicated promising results against multiple cancer cell lines. The compounds were noted to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, showcasing their potential as therapeutic agents in oncology .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-[4-(4-fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine?

The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • Hydrazine intermediate formation : Reacting 6-chloro-3-hydrazinopyridazine with substituted aryl groups to form triazolo-pyridazine cores .
  • Piperazine coupling : Introducing the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis .
  • Isopropyl group incorporation : Alkylation or substitution reactions at the 3-position using propan-2-yl halides.
    Purification often employs flash chromatography, and structural confirmation uses 1^1H/13^{13}C NMR, HPLC (>95% purity), and high-resolution mass spectrometry .

Q. Which biological targets or pathways are associated with this compound?

The compound and its analogs interact with:

  • Bromodomains (BRD4) : Demonstrated in bivalent inhibitors like AZD5153, which disrupt transcriptional regulation of oncogenes (e.g., c-Myc) .
  • Kinases (MET) : Selective inhibition of wild-type and mutant MET kinases, critical in cancer cell proliferation and metastasis .
  • Androgen Receptor (AR) : Compounds like AZD3514 block AR nuclear translocation, relevant in prostate cancer research .
    Target identification methods include kinase profiling panels, cellular viability assays, and co-crystallography for binding mode analysis .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
  • Spectroscopy : 1^1H/13^{13}C NMR for functional group analysis and 19^{19}F NMR for fluorophenyl group verification .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (±2 ppm accuracy) .
  • X-ray Crystallography : For absolute configuration determination, as shown in related triazolo-pyridazine derivatives (e.g., triclinic crystal system, P1 space group) .

Advanced Research Questions

Q. How do structural modifications influence potency and selectivity in kinase inhibition?

  • Bivalent binding : Adding piperazine-linked moieties enhances BRD4 affinity by engaging multiple bromodomains (e.g., AZD5153’s 1000-fold potency increase over monovalent analogs) .
  • Hinge region interactions : Substitutions at the triazolo-pyridazine core (e.g., sulfonyl groups) improve MET kinase selectivity by forming hydrogen bonds with gatekeeper residues .
  • Fluorophenyl groups : The 4-fluorophenyl moiety in the piperazine ring enhances metabolic stability and CNS penetration due to reduced CYP450 metabolism .

Q. How can researchers address selectivity challenges against clinically relevant kinase mutants?

  • Co-crystallography : Resolve structures of compound-MET kinase complexes (e.g., Y1230H mutant) to identify steric clashes or altered binding pockets .
  • Kinome-wide profiling : Use panels like Eurofins KinaseProfiler to assess off-target effects (e.g., >100-fold selectivity over VEGFR2/FGFR1) .
  • Molecular dynamics simulations : Predict resistance mutations (e.g., D1228N in MET) by analyzing binding free energy changes .

Q. What strategies optimize pharmacokinetic (PK) properties for in vivo studies?

  • CYP inhibition mitigation : Replace metabolically labile groups (e.g., morpholine rings) with polar substituents to reduce CYP3A4/2D6 interactions .
  • Parenteral formulations : For compounds with poor oral bioavailability (e.g., SAR125844), use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility .
  • Tissue distribution studies : Radiolabeled analogs (e.g., 14^{14}C-tagged) quantify tumor penetration in xenograft models .

Q. How should discrepancies between in vitro and in vivo efficacy data be analyzed?

  • Metabolic stability assays : Compare hepatic microsomal half-life (e.g., human vs. mouse) to explain species-specific efficacy .
  • Plasma protein binding : Use equilibrium dialysis to assess free drug concentration (e.g., >90% binding reduces in vivo activity) .
  • Tumor microenvironment models : 3D spheroids or patient-derived organoids better replicate hypoxia and stromal interactions affecting drug response .

Q. What computational approaches predict binding modes and guide SAR?

  • Molecular docking : Use Schrödinger Glide or AutoDock Vina to screen triazolo-pyridazine derivatives against BRD4 (PDB: 5UZ0) or MET (PDB: 3LQ8) .
  • Free energy perturbation (FEP) : Quantify ΔΔG for mutations (e.g., MET Y1230H) to prioritize analogs with resistance-proof binding .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at the triazolo N2 position) using MOE or Phase .

Q. What in vitro toxicity assays are critical for preclinical evaluation?

  • hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC50_{50} >10 μM preferred) .
  • Cytotoxicity panels : Screen against HepG2 (liver) and HEK293 (kidney) cells using MTT assays .
  • Genotoxicity : Ames test (TA98/TA100 strains) to rule out mutagenicity .

Q. How is crystallography utilized to validate target engagement?

  • Data collection : Use synchrotron radiation (λ = 0.98 Å) and STOE IPDS 2 diffractometers for high-resolution (<1.5 Å) structures .
  • Refinement : PHENIX or SHELXL for anisotropic B-factor adjustment and electron density mapping (R-factor <0.05) .
  • Binding mode analysis : Superimpose ligand-bound structures (e.g., MET kinase) with apo-forms to identify conformational changes .

Q. Notes

  • Contradictions : and highlight divergent optimization goals (BRD4 vs. MET inhibition), emphasizing target-specific SAR.
  • Methodological Rigor : Combine orthogonal techniques (e.g., crystallography + FEP) to resolve mechanistic ambiguities.
  • Safety : While direct safety data for this compound is limited, related triazolo-pyridazines require PPE (chemical suits, respirators) during synthesis .

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